molecular formula C10H14BrNO2 B8334555 2-Bromo-5-(diethoxymethyl)pyridine

2-Bromo-5-(diethoxymethyl)pyridine

Cat. No.: B8334555
M. Wt: 260.13 g/mol
InChI Key: ANNCZSPPEMBOSG-UHFFFAOYSA-N
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Description

2-Bromo-5-(diethoxymethyl)pyridine is a brominated pyridine derivative featuring a diethoxymethyl group at the 5-position. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations. The diethoxymethyl group acts as a protective moiety for aldehyde functionalities, enhancing stability during synthetic processes . Its molecular formula is C₁₀H₁₄BrNO₂, with a molecular weight of 268.13 g/mol. The bromine atom at the 2-position facilitates halogen-selective reactivity, while the diethoxymethyl substituent modulates electronic and steric properties, influencing its reactivity in diverse catalytic systems.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-5-(diethoxymethyl)pyridine

InChI

InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)8-5-6-9(11)12-7-8/h5-7,10H,3-4H2,1-2H3

InChI Key

ANNCZSPPEMBOSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=C(C=C1)Br)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Bromopyridine Derivatives and Their Properties

Compound Name Substituent Molecular Weight (g/mol) Key Reactivity/Applications Yield in Key Reactions Evidence ID
2-Bromo-5-(diethoxymethyl)pyridine Diethoxymethyl 268.13 Suzuki coupling, aldehyde protection N/A
2-Bromo-5-(trifluoromethyl)pyridine Trifluoromethyl 220.01 Accelerated homocoupling with TBAI; electron-withdrawing enhances halogen exchange 97% (with TBAI)
2-Bromo-5-methoxypyridine Methoxy 188.03 Copper-catalyzed arylations; moderate steric hindrance N/A
2-Bromo-5-(1,1-difluoroethyl)pyridine 1,1-Difluoroethyl 211.03 Low yield in N-arylations due to volatility and instability 12%
2-Bromo-5-(piperidin-4-yl)pyridine Piperidin-4-yl 241.13 Enhanced solubility in polar solvents; potential for medicinal chemistry N/A
2-Bromo-5-isopropylpyridine Isopropyl 200.08 Steric hindrance slows coupling reactions N/A
2-Bromo-5-(p-methoxyphenyl)pyridine p-Methoxyphenyl 274.13 Directed ortho-metalation for acetyl functionalization N/A

Electronic and Steric Influences

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)pyridine significantly accelerates homocoupling reactions due to enhanced electrophilicity at the bromine atom. TBAI promotes bromo-iodo exchange, achieving 97% conversion in 6 hours .
    • In contrast, This compound ’s diethoxymethyl group is electron-donating, reducing electrophilicity but improving stability for multi-step syntheses .
  • Steric Effects:

    • Bulky substituents like isopropyl (2-bromo-5-isopropylpyridine) or piperidinyl groups hinder cross-coupling efficiency due to steric crowding .
    • The diethoxymethyl group in this compound balances moderate steric bulk with synthetic versatility, enabling applications in aldehyde protection .

Reaction-Specific Performance

Suzuki-Miyaura Coupling:

  • This compound participates efficiently in palladium-catalyzed couplings, with the diethoxymethyl group remaining intact under standard conditions .
  • 2-Bromo-5-(trifluoromethyl)pyridine requires additives like TBAI for optimal reactivity, achieving near-quantitative yields .

Halogen Exchange:

  • The trifluoromethyl derivative undergoes rapid bromo-iodo exchange (TBAI-mediated), whereas 2-bromo-5-methoxypyridine shows slower kinetics due to weaker electron withdrawal .

Functionalization Challenges:

  • 2-Bromo-5-(1,1-difluoroethyl)pyridine ’s volatility and instability limit its utility, resulting in poor yields (12%) in N-arylation reactions .

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